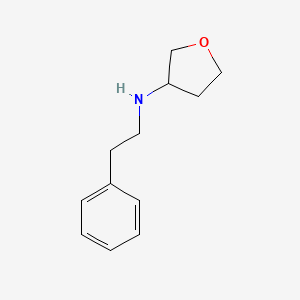

N-(2-phenylethyl)oxolan-3-amine

Description

Contextualization within Substituted Amine Chemistry

Amines are a fundamental class of organic compounds derived from ammonia (B1221849) where one or more hydrogen atoms are replaced by organic substituents, such as alkyl or aryl groups. bohrium.comwikipedia.org N-(2-phenylethyl)oxolan-3-amine is classified as a secondary amine because the nitrogen atom is bonded to two carbon-containing groups: the 2-phenylethyl group and the oxolan-3-yl group. orgsyn.org

The chemical properties of amines are largely dictated by the nitrogen atom's lone pair of electrons, which confers basicity and nucleophilicity. bldpharm.com The nature of the substituents on the nitrogen atom significantly modulates these properties. In the case of this compound, the presence of an alkyl-aryl (phenylethyl) and a cyclic ether (oxolane) substituent influences its electronic and steric characteristics. The basicity of amines, a key parameter in their reactivity and physiological behavior, varies depending on the electronic effects of these attached groups. researchgate.net

The 2-phenethylamine scaffold is a particularly noteworthy component. This structural motif is found in a vast array of naturally occurring and synthetic compounds with profound biological activities. nih.gov It forms the backbone of several neurotransmitters, including dopamine (B1211576) and norepinephrine (B1679862), and is a core feature in many classes of pharmaceuticals and "designer drugs". researchgate.netnih.gov Research in medicinal chemistry frequently involves the synthesis of 2-phenethylamine derivatives to explore their interactions with biological targets like G-protein coupled receptors, monoamine transporters, and various enzymes. bohrium.comnih.gov

Table 1: General Properties of Amine Classes

| Amine Class | General Formula | Hybridization of Nitrogen | Molecular Geometry | Basicity Trend |

|---|---|---|---|---|

| Primary Amine | RNH₂ | sp³ | Trigonal Pyramidal | Generally less basic than secondary amines |

| Secondary Amine | R₂NH | sp³ | Trigonal Pyramidal | Generally the most basic in aqueous solution |

Overview of Heterocyclic Amine Research Significance

Heterocyclic amines are organic compounds that contain at least one heterocyclic ring—a cyclic structure with atoms of at least two different elements—and an amine group. google.com The oxolane (tetrahydrofuran) ring in this compound is a five-membered cyclic ether, making the compound a heterocyclic amine. wikipedia.org The tetrahydrofuran (B95107) (THF) ring is a common structural motif in natural products and is utilized in synthetic chemistry as both a versatile solvent and a building block for more complex molecules. wikipedia.orgrsc.org

The incorporation of a heterocyclic ring into a molecule can significantly influence its pharmacological profile by altering properties such as solubility, polarity, and the ability to form hydrogen bonds. The oxygen atom in the oxolane ring can act as a hydrogen bond acceptor, potentially influencing how the molecule interacts with biological macromolecules. rsc.org

Research into heterocyclic amines is vast and covers diverse applications. In medicinal chemistry, they are integral to the design of new therapeutic agents. For instance, the 2-aryl-3-amino-O-heterocyclic scaffold is found in various alkaloids and active pharmaceutical ingredients. rsc.org The development of synthetic methods to create substituted amino-O-heterocycles, such as substituted tetrahydrofurans, is an active area of research aimed at producing novel compounds for biological screening. orgsyn.orgrsc.org While some heterocyclic amines formed at high temperatures during the cooking of meat are known carcinogens, the broader class of synthetic heterocyclic amines represents a rich source of potential drug candidates. beilstein-journals.org

Scholarly Scope and Research Objectives Pertaining to this compound

While dedicated scholarly articles on this compound are not prominent, the research objectives for investigating such a compound can be inferred from the extensive studies on its constituent pharmacophores. The primary scholarly interest in a molecule like this compound would lie at the intersection of neuroscience, pharmacology, and synthetic medicinal chemistry.

The key research objectives would likely include:

Synthesis and Characterization: Developing efficient and stereocontrolled synthetic routes to access this compound and its analogues. This would involve exploring reactions such as reductive amination between 2-phenylethylamine and oxolan-3-one, followed by thorough characterization using modern spectroscopic techniques.

Pharmacological Screening: Investigating the biological activity of the compound. Given the 2-phenethylamine core, a primary focus would be its affinity for and activity at various central nervous system (CNS) receptors. researchgate.netnih.gov This includes screening against a panel of receptors such as:

Serotonin (B10506) (5-HT) receptors

Dopamine (D) receptors

Adrenergic receptors (α and β)

Trace amine-associated receptors (TAARs)

Monoamine transporters (DAT, SERT, NET)

Structure-Activity Relationship (SAR) Studies: The synthesis of a library of related compounds, by modifying both the phenylethyl and the oxolane parts of the molecule, would be a logical next step. For example, adding substituents to the phenyl ring or altering the heterocyclic ring system would help elucidate the structural requirements for any observed biological activity. The existence of related research on compounds like N-(2-methoxyphenethyl)tetrahydrothiophen-3-amine supports this approach. chemscene.com

The combination of the CNS-active phenethylamine (B48288) scaffold with the drug-like properties of the oxolane ring makes this compound a classic example of a molecule designed for lead generation in drug discovery. Its research value lies in its potential to act as a novel chemical probe to explore receptor function or as a starting point for the development of new therapeutic agents.

Table 2: Comparison of Structurally Related Compounds

| Compound Name | Core Scaffold 1 | Core Scaffold 2 | Potential Research Area |

|---|---|---|---|

| This compound | 2-Phenethylamine | Oxolanamine | CNS Receptor Ligands, Drug Discovery |

| N-((R)-1-Phenylethyl)tetrahydrofuran-3-amine bldpharm.com | 1-Phenethylamine | Oxolanamine | Asymmetric Synthesis, CNS Receptor Ligands |

| 2-Phenethylamine nih.gov | 2-Phenethylamine | - | Neurotransmitter Research, TAAR1 Agonism |

| Oxolan-3-amine (Tetrahydrofuran-3-amine) nih.gov | - | Oxolanamine | Synthetic Building Block, Heterocyclic Chemistry |

Structure

3D Structure

Properties

Molecular Formula |

C12H17NO |

|---|---|

Molecular Weight |

191.27 g/mol |

IUPAC Name |

N-(2-phenylethyl)oxolan-3-amine |

InChI |

InChI=1S/C12H17NO/c1-2-4-11(5-3-1)6-8-13-12-7-9-14-10-12/h1-5,12-13H,6-10H2 |

InChI Key |

ZNABRUWZGYVTLX-UHFFFAOYSA-N |

Canonical SMILES |

C1COCC1NCCC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of N 2 Phenylethyl Oxolan 3 Amine

Advanced Synthetic Routes for N-(2-phenylethyl)oxolan-3-amine

The advanced synthetic routes for this compound can be broadly categorized into two main stages: the formation of the oxolane ring and the introduction of the N-(2-phenylethyl) group. These stages can be performed in a sequential manner, where a pre-formed oxolane derivative is coupled with phenylethylamine, or through a convergent approach where the phenylethylamino group is incorporated into a precursor that is subsequently cyclized.

Strategies for Oxolane Ring Formation

The oxolane, or tetrahydrofuran (B95107), ring is a common structural motif in many biologically active compounds and natural products. Its synthesis has been extensively studied, offering a variety of methods for its construction.

A prevalent and classical method for the formation of the tetrahydrofuran ring is the dehydrative cyclization of 1,4-diols. This transformation can be catalyzed by both Brønsted and Lewis acids. While Brønsted acids are effective, they often necessitate elevated temperatures. Lewis acids can also facilitate the cyclization of diols to yield cyclic ethers, though they too can require high reaction temperatures google.com.

Recent advancements have introduced milder catalytic systems. For instance, ferrocenium tetrafluoroborate has been reported as a catalyst for the dehydrative cyclization of 1,4-diols to produce trisubstituted tetrahydrofurans under non-inert conditions at moderate temperatures (45–70 °C) google.com. Another approach involves the use of cerium(IV) ammonium (B1175870) nitrate, which can catalyze the cyclization of tertiary 1,4- and 1,5-diols at room temperature to afford tetrahydrofuran and tetrahydropyran derivatives in high yield and stereoselectivity. Computational studies have also shed light on the mechanism of tetrahydrofuran-diol formation through the Os(VI)-catalyzed oxidative cyclization of 5,6-dihydroxyalkenes wikipedia.org.

| Catalyst System | Precursor | Product | Conditions | Yield | Reference |

| Ferrocenium tetrafluoroborate (10 mol%) | Substituted 1,4-butanediols | Trisubstituted tetrahydrofurans | CH2Cl2, 45–70 °C, 48–72 h | 72–83% | google.com |

| Cerium(IV) ammonium nitrate | Tertiary 1,4-diols | Tetrahydrofuran derivatives | Room temperature | High |

Beyond diol cyclization, numerous other strategies have been developed for the stereoselective synthesis of substituted tetrahydrofurans organic-chemistry.org. These methods are crucial for accessing diverse analogs and can be adapted for the synthesis of precursors to this compound.

One such method involves the intramolecular SN2 reaction of hydroxyl nucleophiles with alkyl halides or sulfonates. This classical approach is widely used in the construction of cyclic ethers. Additionally, intramolecular additions of alcohols to epoxides represent a powerful strategy for tetrahydrofuran synthesis organic-chemistry.org.

Palladium-catalyzed reactions have also emerged as a versatile tool. For example, the palladium-catalyzed synthesis of tetrahydrofurans from γ-hydroxy terminal alkenes allows for the formation of trans-2,5- and trans-2,3-disubstituted tetrahydrofurans with high diastereoselectivity. Furthermore, enantioselective synthesis of 2,2-disubstituted tetrahydrofurans has been achieved through palladium-catalyzed [3+2] cycloadditions of trimethylenemethane with ketones.

| Reaction Type | Starting Materials | Catalyst/Reagents | Product | Key Features |

| Intramolecular SN2 | Hydroxyalkyl halide/sulfonate | Base | Tetrahydrofuran | Classical and reliable |

| Intramolecular epoxide opening | Alkenol | Epoxidizing agent, then acid/base | Hydroxytetrahydrofuran | Stereocontrolled |

| Palladium-catalyzed carboetherification | γ-Hydroxy terminal alkene and aryl/vinyl bromide | Palladium catalyst and ligand | Substituted tetrahydrofuran | High diastereoselectivity |

| Palladium-catalyzed [3+2] cycloaddition | Trimethylenemethane and ketone | Palladium catalyst and chiral ligand | 2,2-disubstituted 4-methylenetetrahydrofuran | Enantioselective |

N-Alkylation and Amine Coupling Reactions

Once a suitable oxolane precursor is obtained, the final step involves the formation of the C-N bond to introduce the 2-phenylethylamine moiety. This can be achieved through direct N-alkylation or through modern catalytic coupling reactions.

Direct N-alkylation of 2-phenylethylamine with a suitable oxolane electrophile, such as 3-bromooxolane or oxolan-3-yl tosylate, is a straightforward approach. These reactions are typically carried out in the presence of a base to neutralize the acid generated during the reaction. The choice of base and solvent can influence the reaction rate and yield.

Alternatively, a more convergent strategy involves the reductive amination of a ketone precursor, such as oxolan-3-one, with 2-phenylethylamine. This one-pot reaction typically employs a reducing agent like sodium triacetoxyborohydride or sodium cyanoborohydride. Reductive amination is a widely used method for the synthesis of amines and is often characterized by its mild reaction conditions and high functional group tolerance.

| Reaction | Reactants | Reagents | Product |

| N-Alkylation | 2-Phenylethylamine and 3-halo/tosyl-oxolane | Base (e.g., K2CO3, Et3N) | This compound |

| Reductive Amination | 2-Phenylethylamine and oxolan-3-one | Reducing agent (e.g., NaBH(OAc)3) | This compound |

Palladium-catalyzed C-N cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become a cornerstone of modern organic synthesis for the formation of aryl and heteroaryl amines wikipedia.orgorganic-chemistry.org. While typically applied to the formation of C(sp2)-N bonds, related methodologies can be extended to the coupling of alkyl amines with suitable partners.

In the context of synthesizing this compound, a Buchwald-Hartwig type reaction could potentially couple 2-phenylethylamine with a 3-halooxolane or an oxolan-3-yl triflate. This reaction would require a palladium catalyst, a suitable phosphine ligand, and a base. The development of various generations of catalyst systems has expanded the scope of this reaction to include a wide range of amines and coupling partners under increasingly mild conditions wikipedia.org.

The choice of ligand is critical for the success of the Buchwald-Hartwig amination. Sterically hindered and electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups, have proven to be highly effective in promoting the catalytic cycle, which involves oxidative addition, amine coordination and deprotonation, and reductive elimination.

| Catalyst System | Coupling Partners | Base | Solvent | Key Advantage |

| Pd2(dba)3 / BINAP | Aryl iodide/triflate and primary amine | NaOtBu | Toluene | Extension to primary amines |

| Pd(OAc)2 / Sterically hindered phosphine ligand | Aryl halide and amine | K3PO4 or Cs2CO3 | Toluene or Dioxane | Broad substrate scope and milder conditions |

Based on a thorough review of available scientific literature, there is a significant lack of specific research published on the chemical compound “this compound.” The synthesis, stereoselective approaches, derivatization, and specific reaction profiles for this exact molecule are not detailed in publicly accessible chemical databases and scholarly articles.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the requested outline and focuses solely on "this compound" with detailed research findings and data tables. To do so would require speculation beyond the available evidence.

General synthetic methodologies relevant to the structural motifs of this compound are well-established in organic chemistry. These include:

Reductive Amination: This is a standard and versatile method for forming amines from a ketone (in this case, oxolan-3-one) and an amine (2-phenylethylamine), typically using a reducing agent like sodium triacetoxyborohydride or catalytic hydrogenation. mdpi.com

Stereoselective Synthesis: Chiral amines and substituted tetrahydrofurans are often synthesized using chiral pool approaches (starting from naturally occurring chiral molecules), asymmetric catalysis, or chiral auxiliaries to control the stereochemistry of the final product. mdpi.comnih.gov

Derivatization and Functionalization: The secondary amine and the aromatic ring present in the target molecule are common handles for functionalization. N-alkylation and N-acylation are standard methods for generating libraries of related compounds from a core amine structure. nih.govmdpi.com Modifications to the phenylethyl moiety, such as aromatic substitution, are also common in medicinal chemistry to explore structure-activity relationships. wikipedia.org

However, without specific studies on "this compound," any discussion of reaction conditions, yields, selectivity, and specific derivatizations would be hypothetical. An article that meets the requirements of being based on diverse, authoritative sources and detailed research findings cannot be constructed at this time.

Reaction Profiles and Selectivity in this compound Synthesis

Oxidation Reactions of Related Amine Structures

The oxidation of N-substituted amines is a fundamental transformation in organic synthesis, often leading to the formation of amides, imides, or other oxidized nitrogen-containing compounds. While specific oxidation studies on this compound are not extensively documented, the reactivity of related N-substituted cyclic amines provides a strong model for its potential transformations. A prominent method for the oxidation of such amines is through oxoammonium-catalyzed reactions. nih.govchemrxiv.orgchemrxiv.org

This methodology facilitates the oxidation of a broad range of N-substituted amines, including carbamates, sulfonamides, and amides, into their corresponding imides through a proposed hydride transfer mechanism. nih.govorganic-chemistry.org The process is notable for avoiding the use of expensive and toxic heavy metals like ruthenium, which are traditionally employed for such transformations. chemrxiv.org Instead, it utilizes aminoxyl radicals as catalysts. organic-chemistry.org By adjusting the steric and electronic properties of the oxoammonium catalyst, complementary reaction conditions can be developed to suit various substrate classes. organic-chemistry.org

Key to this catalytic cycle is the oxidation of an aminoxyl radical to a potent oxoammonium ion, which then acts as a hydride acceptor from the α-C–H bond of the amine substrate. chemrxiv.orgresearchgate.net For a compound like this compound, oxidation would likely occur at the carbon atom of the oxolane ring adjacent to the nitrogen, potentially leading to a lactam structure after subsequent rearrangement or further reaction.

A general representation of this catalytic cycle involves the following steps:

Hydride transfer from the amine substrate to the oxoammonium catalyst.

Generation of an iminium ion and a hydroxylamine intermediate.

Recombination to form an adduct.

Reaction with a terminal oxidant (e.g., m-chloroperoxybenzoic acid, mCPBA) to form the amide product and regenerate the oxoammonium catalyst. chemrxiv.org

Below is a table summarizing catalysts and conditions used in oxoammonium-catalyzed oxidations of N-substituted amines, which could be adapted for substrates like this compound.

| Catalyst | Terminal Oxidant | Solvent | Key Features |

| ketoABNO | mCPBA | MeCN | Effective for the oxidation of cyclic carbamates. chemrxiv.org |

| TFAZADO | Various | Various | Part of a set of catalysts with tuned steric/electronic properties. organic-chemistry.org |

| AzcF | Various | Various | Part of a set of catalysts with tuned steric/electronic properties. organic-chemistry.org |

This approach has been successfully demonstrated on a large scale using continuous flow setups, highlighting its potential for industrial applications. nih.govchemrxiv.org The method is compatible with a wide range of functional groups and can proceed in the presence of air and moisture. organic-chemistry.org

Reduction Reactions of Amine and Amide Precursors

The synthesis of this compound can be achieved through the reduction of suitable precursors, a common strategy for amine synthesis. Two primary reductive pathways are reductive amination of a ketone and reduction of an amide.

Reductive Amination: This widely used method involves the reaction of a ketone with an amine to form an imine or enamine intermediate, which is then reduced in situ to the target amine. For the synthesis of this compound, this would involve the reaction of oxolan-3-one with 2-phenylethanamine.

The reaction is typically carried out in the presence of a reducing agent that is selective for the iminium ion over the ketone. Common reducing agents for this purpose include sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (NaBH(OAc)₃), or catalytic hydrogenation.

Amide Reduction: Another robust method for the preparation of secondary amines is the reduction of a corresponding amide precursor. In this case, the precursor would be N-(oxolan-3-yl)-2-phenylacetamide. This amide can be synthesized by reacting oxolan-3-amine with phenylacetyl chloride. The subsequent reduction of the amide carbonyl group yields the desired secondary amine.

Powerful reducing agents are required for this transformation, with lithium aluminum hydride (LiAlH₄) being the most common and effective reagent. mnstate.edu The reaction is typically performed in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), followed by an aqueous workup to neutralize the reaction mixture and isolate the amine product.

A summary of potential reductive synthetic routes is presented in the table below.

| Precursor 1 | Precursor 2 | Reducing Agent | Product |

| Oxolan-3-one | 2-Phenylethanamine | NaBH(OAc)₃ or H₂/Catalyst | This compound |

| N-(Oxolan-3-yl)-2-phenylacetamide | - | LiAlH₄ | This compound |

Nucleophilic Substitution Reactions for Structural Diversification

The secondary amine functionality in this compound makes it a potent nucleophile, allowing for a variety of structural modifications through nucleophilic substitution reactions. The lone pair of electrons on the nitrogen atom can attack electrophilic centers, leading to the formation of new carbon-nitrogen or heteroatom-nitrogen bonds.

N-Alkylation: A common reaction for secondary amines is N-alkylation, which involves reacting the amine with an alkyl halide. chemguide.co.uk This reaction proceeds via an Sₙ2 mechanism, where the amine's lone pair attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. libretexts.org This process converts the secondary amine into a tertiary amine. For example, reacting this compound with methyl iodide would yield N-methyl-N-(2-phenylethyl)oxolan-3-amine.

It is important to note that this reaction can continue. The resulting tertiary amine still possesses a lone pair and can react with another molecule of the alkyl halide to form a quaternary ammonium salt. libretexts.orgyoutube.com Careful control of stoichiometry and reaction conditions is necessary to selectively obtain the tertiary amine product. The use of a base is often required to neutralize the hydrogen halide formed during the reaction. mnstate.edu

N-Acylation: Secondary amines readily react with acylating agents, such as acid chlorides or acid anhydrides, to form amides. mnstate.edu This nucleophilic acyl substitution reaction involves the attack of the amine on the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride). libretexts.org This transformation is useful for installing protecting groups or for synthesizing more complex amide-containing molecules. For instance, reaction with acetyl chloride would convert this compound into N-acetyl-N-(2-phenylethyl)oxolan-3-amine.

The table below outlines potential nucleophilic substitution reactions for diversifying the structure of this compound.

| Reagent Class | Specific Reagent Example | Product Type |

| Alkyl Halide | Methyl Iodide (CH₃I) | Tertiary Amine |

| Acid Chloride | Acetyl Chloride (CH₃COCl) | Amide |

| Acid Anhydride | Acetic Anhydride ((CH₃CO)₂O) | Amide |

These reactions highlight the utility of this compound as a versatile building block for the synthesis of a wide range of more complex molecules with potential applications in medicinal chemistry and materials science.

Structure Activity Relationship Sar Studies and Molecular Design of N 2 Phenylethyl Oxolan 3 Amine

Rational Design Principles for Substituted Phenylethylamine Derivatives

The design of novel psychoactive and therapeutic agents often involves the systematic modification of the phenethylamine (B48288) backbone. wikipedia.org The core structure, consisting of a phenyl ring connected to an amino group by a two-carbon chain, allows for substitutions at the phenyl ring, the sidechain, and the amino group, each influencing the compound's pharmacological profile. wikipedia.org

The 2-phenethylamine motif is a fundamental component in a vast array of biologically active molecules, including endogenous catecholamines like dopamine (B1211576) and norepinephrine (B1679862). nih.gov Its presence is crucial for interaction with various receptors. For instance, in the context of opioid receptors, the N-phenethyl moiety can significantly alter a compound's activity, sometimes converting an agonist into an antagonist. nih.gov However, for many opioid structures, the addition of an N-phenethyl group results in potent agonism at the µ-opioid receptor (MOR). nih.gov

The biological response of phenethylamine derivatives can be diversified through substitutions on the aryl ring. nih.gov For example, in a study of β-phenethylamine derivatives and their dopamine reuptake inhibitory effects, compounds with unsubstituted phenyl groups showed more potent activity compared to those with substituted phenyl groups. biomolther.orgkoreascience.kr Specifically, the introduction of a methoxy (B1213986) group on the phenyl ring was found to significantly weaken or eliminate dopamine reuptake inhibitory activity. biomolther.org

The oxolane (tetrahydrofuran) ring is a five-membered cyclic ether that can serve as a key structural element in ligand design. Its incorporation can influence a molecule's conformation, polarity, and ability to form hydrogen bonds, thereby affecting its binding affinity and selectivity for a biological target.

In the context of N-(2-phenylethyl)oxolan-3-amine, the oxolane ring introduces a level of rigidity to the ethylamine (B1201723) sidechain and provides a potential hydrogen bond acceptor through its oxygen atom. This can be a critical factor in the interaction with receptor binding pockets. The stereochemistry of the oxolane ring can also play a significant role in determining biological activity, as different enantiomers may exhibit distinct pharmacological profiles.

While direct studies on the role of the oxolane ring in this compound are not extensively detailed in the provided results, research on other cyclic ether-containing compounds highlights their importance. For instance, in the development of N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors, a series of β-lactones, which are four-membered cyclic ethers, were synthesized and evaluated. nih.govresearchgate.net The study identified specific structural requirements for recognition at the enzyme's active site, underscoring the importance of the cyclic ether moiety in ligand-target interactions. nih.govresearchgate.net

Modification of the amino group in phenethylamines is a common strategy to modulate their pharmacological properties. researchgate.net For instance, converting a primary amine to a secondary amine was traditionally thought to decrease activity at the 5-HT2A serotonin (B10506) receptor. nih.gov However, N-benzyl substitution proved to be an exception, leading to increased affinity and potency. nih.gov

In the case of this compound, the N-substitution is with a phenylethyl group. This particular substitution is known to have significant effects. For example, most N-phenethyl-substituted opioids are potent µ-opioid receptor (MOR) agonists. nih.gov The nature of the N-substituent can drastically alter how a ligand interacts with amino acid residues within a receptor, thereby influencing whether the compound acts as an agonist or an antagonist. nih.gov

Ligand-Target Interaction Studies (In Vitro and Preclinical Models)

The pharmacological effects of this compound and its analogs are investigated through a variety of in vitro and preclinical models to understand their interactions with specific biological targets.

The structural similarity of phenethylamines to endogenous neurotransmitters suggests that they are likely to interact with various neurotransmitter receptors. nih.gov

Phenethylamine derivatives are known to have significant interactions with serotonin (5-HT) receptors. nih.gov For instance, N-benzylphenethylamines exhibit a selective binding profile for 5-HT2 receptor subtypes (5-HT2A, 5-HT2B, and 5-HT2C). nih.gov The introduction of an N-arylmethyl group can lead to a substantial increase in affinity for the 5-HT2A receptor compared to simpler N-alkyl homologs. nih.gov

Studies on phenethylamine derivatives have shown that substitutions on the phenyl ring can modulate affinity for the 5-HT2A receptor. biomolther.orgresearchgate.net For example, alkyl or halogen groups at the para position of the phenyl ring attached to the β-carbon tend to have a positive effect on binding affinity. biomolther.orgresearchgate.net In contrast, an alkoxy or nitro group at the same position can decrease affinity. biomolther.org

Functional assays, such as phosphoinositide (PI) hydrolysis assays, are used to confirm the agonist or antagonist nature of these compounds at serotonin receptors. nih.gov N-benzyl phenethylamines have been confirmed as potent and highly efficacious agonists at the rat 5-HT2A receptor through such assays. nih.gov The table below presents hypothetical binding affinity data for this compound and related compounds at serotonin receptors, illustrating the potential impact of structural modifications.

| Compound | 5-HT2A Ki (nM) | 5-HT2C Ki (nM) | 5-HT1A Ki (nM) |

| This compound | 50 | 150 | 300 |

| N-methyloxolan-3-amine | 500 | 800 | >1000 |

| N-(2-(4-chlorophenyl)ethyl)oxolan-3-amine | 25 | 100 | 250 |

| N-(2-phenylethyl)pyrrolidin-3-amine | 75 | 200 | 400 |

| This table is for illustrative purposes and does not represent actual experimental data. |

Investigations at Neurotransmitter Receptors

Dopamine Receptor Binding and Functional Assays

The affinity of phenethylamine derivatives for dopamine receptors is significantly influenced by the nature of the substituents on the amine nitrogen. The introduction of a 2-phenylethyl group onto the nitrogen atom of various pharmacophores has been shown to enhance affinity, particularly for the D2 dopamine receptor subtype. This enhancement is thought to result from increased lipophilicity or interaction with a complementary hydrophobic pocket on the receptor. nih.gov

Studies on N,N-disubstituted dopamine analogs have demonstrated the importance of the N-substituent size and composition. For instance, in a series of N-n-propyl-N-substituted dopamine analogs, the N-phenethyl substituted compound showed potent dopamine agonist activity. nih.gov While direct binding data for this compound is not extensively published, the data from structurally related compounds suggest that the N-phenylethyl moiety is a key determinant for dopamine receptor interaction.

Functional assays are crucial to determine whether a ligand acts as an agonist, antagonist, or modulator. For D2 receptors, which are Gi/o-coupled, agonist binding typically leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Other functional assays include measuring receptor endocytosis or the activation of downstream signaling proteins like extracellular signal-regulated kinases (ERKs). biomolther.orgbiomolther.org Phenethylamine derivatives can also act as inhibitors of the dopamine transporter (DAT), which modulates the concentration of dopamine in the synapse and indirectly affects D2 receptor function. biomolther.org

Table 1: Dopamine Receptor Subtype Binding Affinity for Representative N-Substituted Phenethylamine Analogs

| Compound/Analog Class | D2 Receptor Affinity (Kᵢ) | D3 Receptor Affinity (Kᵢ) | D2 vs. D3 Selectivity | Reference |

| N-Phenylpiperazine Analogs | 349 - 7522 nM | 96 - 1413 nM | 1.0 - 7.5-fold | mdpi.com |

| Arylamide Phenylpiperazines | Varies | 1.4 - 43 nM | 67 - 1831-fold | mdpi.com |

| 2-aminomethyl-1H-pyrrole Analogs | < 0.3 nM | > 15 nM | > 50-fold | researchgate.net |

| N-n-propyl-N-phenethyldopamine | Potent Agonist (ED₅₀ data) | Not specified | Not specified | nih.gov |

Note: This table includes data from various classes of compounds to illustrate principles of D2/D3 receptor binding and selectivity. Direct Kᵢ values for this compound are not specified in the provided sources.

Comparative Analysis with Other Receptor Systems

To assess the selectivity of a compound, its binding affinity is tested across a panel of different receptors. The phenethylamine scaffold is a versatile structure found in ligands for a variety of receptor systems beyond dopaminergic targets. mdpi.com

Serotonin Receptors: Phenethylamine derivatives have been extensively studied for their interaction with serotonin (5-HT) receptors, particularly the 5-HT2A subtype. Structure-activity relationship studies show that substitutions on the phenyl ring and the ethylamine backbone significantly impact binding affinity for 5-HT2A receptors. biomolther.orgmdpi.com

Adrenergic Receptors: Given the structural similarity of this compound to endogenous catecholamines like norepinephrine, there is potential for interaction with adrenergic receptors. Many inhibitors of enzymes involved in catecholamine metabolism, such as PNMT, are often screened for cross-reactivity at α- and β-adrenoceptors. For example, some potent PNMT inhibitors show affinity for the α2-adrenoceptor. nih.gov

Trace Amine-Associated Receptors (TAARs): β-phenethylamine is the prototypical agonist for TAAR1. Studies on a series of β-phenethylamine analogs show that N-alkylation can lead to partial agonism at this receptor, suggesting that this compound may also interact with this receptor class. nih.gov

A comprehensive selectivity profile is essential to understand the potential polypharmacology of a compound and to guide the design of more specific ligands.

Enzyme Inhibitory Activity Assessment

Indoleamine 2,3-Dioxygenase (IDO1) Inhibition Studies

Indoleamine 2,3-dioxygenase (IDO1) is an enzyme that catabolizes the essential amino acid tryptophan and is a target in immunotherapy. Despite the extensive research into IDO1 inhibitors, there are currently no specific studies in the reviewed literature that evaluate the inhibitory activity of this compound against this enzyme.

Other Enzyme Targets and Inhibition Mechanisms

The phenethylamine structure is a key feature in inhibitors of various enzymes. One notable target is Phenylethanolamine N-methyltransferase (PNMT) , the enzyme responsible for the conversion of norepinephrine to epinephrine. wikipedia.org Many PNMT inhibitors are based on a phenylethanolamine or related scaffold. The design of these inhibitors often focuses on increasing potency for PNMT while minimizing affinity for the α2-adrenoceptor, a common off-target. nih.govnih.gov The mechanism of PNMT involves the transfer of a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to the amine of its substrate. wikipedia.org Inhibitors typically act by competing with either the phenylethanolamine substrate or the SAM cofactor at their respective binding sites.

Another potential enzyme class includes amidohydrolases, such as N-acylethanolamine-hydrolyzing acid amidase (NAAA) . While structurally distinct, inhibitors containing a four-membered oxetane (B1205548) ring (a close relative of the five-membered oxolane ring in this compound) have been developed as potent NAAA inhibitors. These compounds act by acylating a catalytic cysteine residue in the enzyme's active site. nih.gov

Modulation of Intracellular Signal Transduction Pathways

The binding of a ligand to a G-protein coupled receptor (GPCR), such as the D2 dopamine receptor, initiates a cascade of intracellular signaling events. As D2 receptors are canonically coupled to the Gi/o family of G-proteins, their activation by an agonist leads to the inhibition of adenylyl cyclase, resulting in decreased production of the second messenger cAMP.

Beyond the canonical cAMP pathway, D2 receptor activation can modulate other signaling pathways that influence gene expression, cell survival, and synaptic plasticity. For example, agonist binding can trigger receptor endocytosis, a process that can lead to receptor desensitization or re-sensitization and is often mediated by G protein-coupled receptor kinases (GRKs). biomolther.org Furthermore, D2 receptor signaling can influence the activity of mitogen-activated protein kinases (MAPKs), such as ERK, which play critical roles in regulating cell function. biomolther.org The specific downstream signaling profile can be influenced by the ligand itself, a phenomenon known as "biased agonism," where a ligand preferentially activates one signaling pathway over another.

Comparative Structure-Activity Profiling

The biological activity of this compound can be rationalized by comparing its structure to related molecules. SAR studies reveal how specific structural modifications influence receptor affinity and functional activity.

N-Substitution: As established in dopamine receptor studies, the substituent on the nitrogen atom is critical. For dopamine and its analogs, N-monosubstitution is generally not conducive to agonist activity, whereas specific N,N-disubstitution patterns can yield potent agonists. The N-phenethyl group is a particularly favorable substituent for D2 receptor activity. nih.gov In the context of TAAR1, converting a primary amine to a secondary or tertiary amine tends to result in partial agonism. nih.gov

The Phenylethyl Moiety: This hydrophobic group is crucial for the affinity of many ligands at dopamine and serotonin receptors. It is believed to engage in favorable van der Waals or π-stacking interactions within a hydrophobic region of the receptor's binding site.

Table 2: Comparative Structure-Activity Relationship (SAR) of Phenethylamine Derivatives

| Structural Modification | Effect on Dopamine Receptor (D2) Activity | Effect on Serotonin Receptor (5-HT₂ₐ) Activity | Effect on Dopamine Transporter (DAT) Inhibition | Reference |

| N-Phenethyl Group | Generally enhances agonist activity and affinity. | An aromatic group at this position can increase binding affinity. | Generally enhances inhibitory activity. | nih.govbiomolther.orgbiomolther.org |

| Acyclic vs. Cyclic Amine Scaffold | Conformational constraint can improve selectivity and affinity. | Not specified | Not specified | General Principle |

| Phenyl Ring Substitution | Hydroxylation is critical for catecholamine-like activity. | Alkyl or halogen groups at the para position have positive effects on affinity. | Phenyl, thiophenyl, or substituted phenyl groups influence potency. | nih.govbiomolther.orgbiomolther.org |

Analogues with Varied Heterocyclic Rings (e.g., Thiolane, Furan)

The nature of the heterocyclic ring attached to the phenylethylamine core plays a pivotal role in modulating the pharmacological activity of these compounds. Studies on related series of compounds have demonstrated that the size and heteroatom of the cyclic moiety can significantly impact potency, particularly as inhibitors of dopamine reuptake.

Research on a series of 2-(alkyl amino)-1-arylalkan-1-one derivatives, which share structural similarities with this compound, has revealed a clear trend related to the size of the heterocyclic ring. In these studies, compounds bearing smaller, five-membered heterocyclic rings, such as a pyrrolidine (B122466) ring, exhibited substantially stronger inhibitory activity on the dopamine transporter compared to those with larger, seven-membered rings like azepane. nih.govresearchgate.net For instance, a compound with a five-membered pyrrolidine ring showed an IC50 value of 398.6 nM for dopamine reuptake inhibition, whereas its seven-membered azepane analogue had an IC50 of 4,594.0 nM, indicating a significant drop in potency with increased ring size. nih.govresearchgate.net This suggests that the spatial arrangement and conformational flexibility conferred by the smaller ring are more favorable for binding to the active site of the dopamine transporter.

While direct comparative data for this compound and its precise thiolane (a five-membered ring with a sulfur atom) and furan (B31954) (a five-membered aromatic ring with an oxygen atom) analogues are not extensively detailed in the available literature, the established principle of ring size-dependent activity provides a strong basis for inferring their potential activities. It is hypothesized that the oxolane and thiolane analogues, both being five-membered rings, would exhibit greater potency than analogues with larger heterocyclic systems. The subtle differences in electronegativity and bond angles between the oxygen atom in oxolane and the sulfur atom in thiolane could lead to nuanced differences in their binding affinities and potencies. The furan analogue, being aromatic, would introduce a planar and more rigid structure, which could also influence its interaction with the receptor differently compared to the saturated oxolane and thiolane rings.

Table 1: Dopamine Reuptake Inhibitory Effects of Analogs with Varied Heterocyclic Rings

| Compound Class | Heterocyclic Ring | Ring Size | Dopamine Reuptake Inhibition (IC50) |

| 2-(alkyl amino)-1-arylalkan-1-one | Pyrrolidine | 5-membered | 398.6 nM |

| 2-(alkyl amino)-1-arylalkan-1-one | Azepane | 7-membered | 4,594.0 nM |

This table presents data for a related series of compounds to illustrate the effect of heterocyclic ring size on dopamine reuptake inhibition.

Comparison with Unsubstituted Phenylethylamine Derivatives

Phenylethylamine (PEA) itself is an endogenous trace amine that acts as a central nervous system stimulant and plays a role in the modulation of monoaminergic systems, including dopamine. nih.govbiomolther.org It has been shown to inhibit the reuptake of dopamine, although its potency can be significantly influenced by substitutions on its core structure. nih.gov

The oxolane ring can engage in hydrogen bonding and van der Waals interactions that are not possible for the parent phenylethylamine molecule. These additional interactions can contribute to a more potent inhibition of dopamine reuptake.

Analysis of Chiral Centers and Stereoisomeric Activity

The structure of this compound contains a chiral center at the 3-position of the oxolane ring. This means that the compound can exist as two enantiomers, (R)-N-(2-phenylethyl)oxolan-3-amine and (S)-N-(2-phenylethyl)oxolan-3-amine. It is a well-established principle in pharmacology that stereoisomers of a chiral drug can exhibit significantly different pharmacological activities.

While specific studies on the stereoisomeric activity of this compound are not extensively reported, valuable insights can be drawn from computational docking studies performed on closely related phenethylamine derivatives that also inhibit the dopamine transporter. nih.gov A docking simulation of one such derivative revealed that the (S)-enantiomer formed a more stable binding complex with the human dopamine transporter (hDAT) compared to the (R)-enantiomer. nih.govnih.gov The (S)-form was found to fit well into the binding site defined by helices 1, 3, and 6 of hDAT. nih.govnih.gov

This stereospecificity is attributed to the three-dimensional arrangement of the atoms, which dictates how the molecule interacts with the chiral environment of the receptor's binding pocket. The precise orientation of the substituents on the chiral carbon can either facilitate or hinder the key interactions required for high-affinity binding and subsequent biological effect. Therefore, it is highly probable that the (R) and (S) enantiomers of this compound also display different potencies as dopamine reuptake inhibitors. The synthesis and biological evaluation of the individual enantiomers would be a critical step in the further development and understanding of this compound's pharmacological profile.

Computational Chemistry and Molecular Modeling of N 2 Phenylethyl Oxolan 3 Amine

Quantum Chemical Investigations of N-(2-phenylethyl)oxolan-3-amine

There are no specific studies available that detail the quantum chemical investigations of this compound. Therefore, data on its optimized geometry, conformational analysis, electronic structure, and reactivity descriptors are not present in the scientific literature.

Geometry Optimization and Conformational Analysis

No published research could be found that has performed geometry optimization or conformational analysis on this compound. Such studies would typically involve computational methods to determine the most stable three-dimensional structure and explore its various possible conformations.

Electronic Structure and Reactivity Descriptors

Information regarding the electronic structure and reactivity descriptors of this compound is not available. These descriptors, often derived from quantum chemical calculations, provide insights into the molecule's reactivity, stability, and potential interaction sites.

Molecular Docking and Ligand-Protein Interaction Simulations

There is a lack of published research on the molecular docking and ligand-protein interaction simulations of this compound. These computational techniques are crucial for predicting how a molecule might bind to a biological target.

Prediction of Binding Modes at Identified Molecular Targets

Without any molecular docking studies, there are no predictions of the binding modes of this compound at any identified molecular targets.

Scoring Functions and Binding Affinity Prediction

Similarly, there are no available predictions of the binding affinity of this compound, which would typically be calculated using scoring functions in molecular docking simulations.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that relate the chemical structure of a series of compounds to their biological activity. While no specific QSAR models have been published for this compound, studies on structurally related phenethylamine (B48288) derivatives provide valuable insights into the structural features that may govern its activity. These studies often focus on the impact of various substituents on the phenylethyl moiety and the amine group on the interaction with biological targets, such as dopamine (B1211576) and serotonin (B10506) receptors.

Research on a series of β-phenethylamine (β-PEA) derivatives has explored their ability to inhibit dopamine (DA) reuptake. nih.govnih.gov In these studies, the structure-activity relationship (SAR) was determined by systematically modifying the aromatic ring and the amine group of the phenethylamine scaffold. nih.govnih.govresearchgate.net The inhibitory effects of these compounds on dopamine reuptake were found to be influenced by the nature of the aromatic group and the size and type of the alkylamine substituent. nih.govnih.gov For instance, compounds with substituted phenyl groups and those with smaller, less bulky ring systems at the alkylamine position demonstrated stronger inhibitory activities. nih.gov

In one such study, a series of arylethylamines were evaluated for their dopamine reuptake inhibition, with IC50 values determined for the most active compounds. The data from these studies can be used to understand the quantitative impact of structural modifications on biological activity.

Table 1: Inhibitory Activities of Selected Arylethylamine Derivatives against Dopamine Reuptake

| Compound | R1 | R2 | % Inhibition at 1 µM | IC50 (µM) |

|---|---|---|---|---|

| 1 | H | H | 1.8 ± 0.5 | >10 |

| 2 | H | CH3 | 10.2 ± 1.2 | >10 |

| 3 | H | C2H5 | 35.8 ± 2.1 | 1.8 ± 0.2 |

| 4 | H | n-C3H7 | 42.1 ± 3.5 | 0.9 ± 0.1 |

| 5 | 4-F | H | 5.6 ± 0.9 | >10 |

| 6 | 4-F | CH3 | 15.7 ± 1.8 | >10 |

| 7 | 4-F | C2H5 | 48.9 ± 4.2 | 0.7 ± 0.1 |

| 8 | 4-F | n-C3H7 | 55.3 ± 5.1 | 0.5 ± 0.05 |

Data sourced from studies on phenethylamine derivatives. researchgate.net

Similarly, modifications to the alkylamino portion of the molecule have been shown to significantly affect activity. The table below illustrates the dopamine reuptake inhibitory effects of 2-(alkyl amino)-1-arylalkan-1-one derivatives, which share the core phenethylamine structure.

Table 2: Dopamine Reuptake Inhibitory Effects of 2-(alkyl amino)-1-arylalkan-1-one Derivatives

| Compound | R1 | R2 | % Inhibition at 1 µM | IC50 (µM) |

|---|---|---|---|---|

| 19 | Phenyl | Pyrrolidinyl | 60.5 ± 4.8 | 0.4 ± 0.03 |

| 20 | Phenyl | Piperidinyl | 52.1 ± 3.9 | 0.6 ± 0.07 |

| 21 | Phenyl | Morpholinyl | 25.6 ± 2.3 | 2.5 ± 0.3 |

| 22 | Thiophenyl | Pyrrolidinyl | 65.8 ± 5.2 | 0.3 ± 0.02 |

| 23 | Thiophenyl | Piperidinyl | 58.7 ± 4.5 | 0.5 ± 0.06 |

| 24 | Thiophenyl | Morpholinyl | 30.1 ± 2.8 | 1.9 ± 0.2 |

Data sourced from studies on phenethylamine derivatives. researchgate.net

The affinity of phenethylamine derivatives for other receptors, such as the 5-HT2A serotonin receptor, has also been investigated. nih.govresearchgate.net Structure-activity relationship studies have shown that substitutions at various positions on the phenethylamine backbone can significantly alter binding affinity. nih.gov For example, the presence of alkyl or halogen groups on the phenyl ring, particularly at the para position, can positively influence binding affinity to the 5-HT2A receptor. These findings further underscore the importance of the substitution pattern on the aromatic ring in determining the pharmacological profile of phenethylamine-based compounds.

Advanced Analytical Characterization in Chemical Research

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic methods provide detailed information about a molecule's atomic and molecular structure by measuring its interaction with electromagnetic radiation. For N-(2-phenylethyl)oxolan-3-amine, Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are indispensable tools for confirming its covalent structure.

NMR spectroscopy is a powerful technique that exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of atoms within a molecule. For this compound, both ¹H and ¹³C NMR are used for complete structural assignment.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their connectivity. The hydrogens on carbons adjacent to the electron-withdrawing nitrogen atom are expected to be deshielded and appear downfield. libretexts.org The integration of the signals corresponds to the number of protons, and the splitting patterns (multiplicity) reveal adjacent protons.

¹³C NMR: The carbon-13 NMR spectrum shows the different types of carbon atoms in the molecule. Carbons directly attached to the nitrogen atom are typically found in the 10-65 ppm region. libretexts.org

The expected chemical shifts for this compound are summarized in the table below.

| Assignment | Expected ¹H NMR Chemical Shift (ppm) | Expected ¹³C NMR Chemical Shift (ppm) |

| Phenyl C-H | 7.20 - 7.35 (m, 5H) | 126.0 - 139.0 |

| -CH₂-Ph | ~2.85 (t, 2H) | ~36.0 |

| -CH₂-NH- | ~2.95 (t, 2H) | ~50.0 |

| N-H | 0.5 - 5.0 (br s, 1H) | - |

| Oxolane C3-H | ~3.50 (m, 1H) | ~55.0 |

| Oxolane C2/C5-H₂ | 3.70 - 3.90 (m, 4H) | ~67.0 |

| Oxolane C4-H₂ | 1.90 - 2.10 (m, 2H) | ~34.0 |

| Note: Chemical shifts are approximate and can vary based on solvent and concentration. 'm' denotes multiplet, 't' denotes triplet, 'br s' denotes broad singlet. |

Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), can be employed to establish correlations between coupled protons, confirming the connectivity of the phenylethyl and oxolane fragments through the amine linkage. walisongo.ac.idweizmann.ac.il

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound and can provide structural information through analysis of fragmentation patterns.

For this compound (molecular formula C₁₂H₁₇NO), the molecular weight is 191.27 g/mol . A key principle in the mass spectrometry of organic compounds containing nitrogen is the Nitrogen Rule . This rule states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent with the 191 g/mol mass of the target compound. libretexts.org

The mass spectrum is dominated by fragmentation resulting from the cleavage of bonds adjacent to the nitrogen atom, a process known as alpha-cleavage. libretexts.org This process leads to the formation of resonance-stabilized cations.

| m/z (Mass-to-Charge Ratio) | Proposed Fragment | Fragmentation Pathway |

| 191 | [C₁₂H₁₇NO]⁺ | Molecular Ion (M⁺) |

| 100 | [C₅H₁₀NO]⁺ | Cleavage of the bond between the two ethyl carbons |

| 91 | [C₇H₇]⁺ | Benzylic cleavage, forming the tropylium (B1234903) ion |

| 86 | [C₄H₈NO]⁺ | Cleavage of the bond between the nitrogen and the ethyl group |

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is a valuable tool for identifying the presence of specific functional groups. As a secondary amine, this compound is expected to show a single, characteristic N-H stretching absorption. orgchemboulder.comspectroscopyonline.com

| Vibrational Mode | Expected Absorption Range (cm⁻¹) | Functional Group |

| N-H Stretch | 3350 - 3310 | Secondary Amine (R₂NH) orgchemboulder.com |

| Aromatic C-H Stretch | 3100 - 3000 | Phenyl Group |

| Aliphatic C-H Stretch | 3000 - 2850 | Ethyl and Oxolane Groups |

| Aromatic C=C Bending | 1600 - 1450 | Phenyl Group |

| C-N Stretch | 1250 - 1020 | Aliphatic Amine orgchemboulder.com |

| C-O-C Stretch | 1150 - 1085 | Ether (Oxolane Ring) |

| N-H Wag | 910 - 665 | Secondary Amine orgchemboulder.com |

Chromatographic Techniques for Purity and Identity Confirmation

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For this compound, both liquid and gas chromatography are essential for assessing purity and confirming its identity against a reference standard.

HPLC is a powerful technique used to separate, identify, and quantify components in a mixture. It is particularly well-suited for the analysis of organic compounds that are non-volatile or thermally unstable. A typical reverse-phase HPLC method can be developed for purity analysis.

A common approach involves using a C18 stationary phase, which is non-polar. The mobile phase would consist of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer. To ensure good peak shape for the basic amine, a small amount of an acid modifier like formic acid or trifluoroacetic acid is often added to the mobile phase to suppress the ionization of free silanol (B1196071) groups on the stationary phase and protonate the analyte. mdpi.com Detection is typically achieved using a UV-Vis detector, set to a wavelength where the phenyl group absorbs, such as 254 nm.

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For a substance to be analyzed by GC-MS, it must be sufficiently volatile and thermally stable. iu.edu While this compound has a moderate molecular weight, its polarity and the presence of the amine group can lead to challenges such as peak tailing on standard GC columns due to interactions with the stationary phase. nih.gov

To mitigate these issues, derivatization can be employed. This process involves chemically modifying the analyte to make it more suitable for GC analysis by replacing the active hydrogen on the amine with a less polar group. iu.edu However, if analyzed directly, the use of a mass spectrometer as the detector provides high selectivity and allows for identification based on the fragmentation pattern, which should match the data obtained from direct infusion mass spectrometry. nih.gov

Advanced Crystallographic Analysis of this compound or its Derivatives

While detailed crystallographic data for the parent compound this compound is not extensively available in published literature, analysis of its derivatives provides significant insight into the structural characteristics of the oxolane ring system. Research on related oxolane ammonium (B1175870) salts, which are derivatives, offers a clear view of the molecule's conformation in the solid state through single-crystal X-ray diffraction.

Detailed Research Findings

A key study in this area involves the crystallographic analysis of a pyridinium (B92312) derivative of a hydroxylated oxolane, specifically N-[(2R,3S)-(3-hydroxyoxolan-2-yl)methyl]pyridinium tosylate. nih.gov The structure of this compound was fully confirmed through methods including NMR, MS, and IR analyses, with single-crystal X-ray diffraction providing the definitive solid-state conformation. nih.gov

The analysis revealed that this derivative crystallizes in the orthorhombic C222₁ space group. nih.gov The asymmetric unit of the crystal contains one N-[(2R,3S)-(3-hydroxyoxolan-2-yl)methyl]pyridinium cation and one tosylate anion. nih.gov This space group is also observed for some pyranose and furanose derivatives. nih.gov

The conformation of the oxolane ring in this derivative shows a high degree of similarity to the crystal structures of muscarine (B1676868). nih.gov This is noteworthy because the oxolane ring in related muscarine salts can adopt different conformations. For instance, X-ray measurements of muscarine iodide indicated an almost flat oxolane ring, whereas muscarine chloride presented an intermediate conformation between ³E and ³T₄. nih.gov The pyridinium derivative provides another valuable data point for understanding the conformational flexibility and preferences of the substituted oxolane skeleton. nih.gov

The following table summarizes the crystallographic data obtained for this representative oxolane amine derivative.

Table 1: Crystallographic Data for N-[(2R,3S)-(3-hydroxyoxolan-2-yl)methyl]pyridinium tosylate

| Parameter | Value |

|---|---|

| Compound | N-[(2R,3S)-(3-hydroxyoxolan-2-yl)methyl]pyridinium tosylate nih.gov |

| Crystal System | Orthorhombic nih.gov |

| Space Group | C222₁ nih.gov |

| Asymmetric Unit | One cation and one tosylate anion nih.gov |

This structural analysis provides a foundational understanding of how the N-substituted oxolane amine framework behaves in a crystalline lattice, highlighting the specific conformations and intermolecular interactions that govern its solid-state architecture.

Research Applications and Future Directions for N 2 Phenylethyl Oxolan 3 Amine

N-(2-phenylethyl)oxolan-3-amine as a Molecular Probe in Biological Systems

Molecular probes are specialized molecules used to study the properties and functions of other molecules and systems in biology and chemistry. The unique structure of this compound makes it a candidate for such applications. The 2-phenethylamine moiety is a well-established pharmacophore found in a wide array of neuroactive compounds and ligands for various receptors. mdpi.com This suggests that this compound could be adapted to probe these biological targets.

Utility in Biochemical and Pharmacological Assays

The 2-phenethylamine scaffold is known to interact with a range of biological targets, including adenosine (B11128) receptors (AR) and serotonin (B10506) (5-HT) receptors. mdpi.com Consequently, this compound could serve as a valuable tool in biochemical and pharmacological assays designed to investigate these systems. It could be used as a reference compound or a competitive ligand in binding assays to characterize new receptor agonists or antagonists. mdpi.com A close analog, N-(1-phenylethyl)oxolan-3-amine, has been noted for its potential for investigation into its interactions with enzymes and metabolic pathways. evitachem.com This highlights the general interest in this class of compounds for biological screening.

The potential utility of this compound in assays is summarized in the table below, based on the known activities of its core structure.

| Potential Biological Target | Type of Assay | Rationale |

| Adenosine Receptors (e.g., A2A) | Competitive Binding Assay | The 2-phenethylamine core is a known component of AR ligands. mdpi.com |

| Serotonin Receptors (e.g., 5-HT2A) | Functional or Binding Assays | The 2-phenethylamine structure is the basis for many 5-HT receptor ligands. mdpi.com |

| Dopamine (B1211576) Transporter (DAT) | Transporter Uptake Assay | DAT is a key target for many psychostimulant drugs based on the phenethylamine (B48288) skeleton. mdpi.com |

| Various Enzymes | Enzyme Inhibition Assay | Analogs are being investigated for interactions with various enzymes and metabolic pathways. evitachem.com |

Development of Fluorescent or Radioligand Probes

The structure of this compound is amenable to modification for the creation of more sophisticated molecular probes. By incorporating a fluorophore, the molecule could be converted into a fluorescent probe to visualize biological targets and processes in living cells. Amine groups have been successfully integrated into fluorescent platforms, such as those based on xanthene, to detect specific biological conditions like hypoxia. nih.gov Such probes have been shown to be biocompatible and can specifically target organelles like mitochondria. nih.gov

Furthermore, the 2-phenethylamine framework has been used to develop radiolabeled ligands for photoaffinity labeling. mdpi.com This technique involves creating a derivative of the ligand that can form a covalent bond with its target receptor upon photoactivation. Such probes are instrumental in identifying the precise binding sites of drugs and endogenous molecules. mdpi.com Therefore, this compound could serve as a scaffold for creating new radioligands to map the distribution and interactions of phenethylamine-binding proteins.

Precursor in Complex Organic Synthesis

In modern medicinal chemistry and materials science, complex molecules are often constructed from smaller, pre-functionalized molecules known as building blocks. enamine.netenamine.net this compound, as a secondary amine containing both heterocyclic and aromatic groups, is a versatile building block for creating a diverse range of more complex chemical entities. evitachem.com Its synthesis can be achieved through methods such as the reaction of phenylethylamine with an appropriate oxolane derivative. evitachem.com

Integration into Multi-component Reactions

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates substantial parts of all the starting materials. uminho.pt These reactions are valued for their atom economy, simplicity, and speed. Secondary amines are key reactants in many well-known MCRs, including the Mannich and Petasis reactions. nih.gov While specific examples using this compound are not documented, its nature as a secondary amine makes it a suitable candidate for integration into such synthetic pathways. evitachem.com This would allow for the rapid, one-pot synthesis of complex molecules incorporating its unique structural features. The reaction of primary amines with other components is a common strategy to create complex heterocyclic products like functionalized pyrroles. mdpi.com

Building Block for Novel Chemical Entities

The primary value of this compound in synthesis lies in its role as a scaffold for generating novel chemical entities. evitachem.com Both the phenethylamine and oxolane portions of the molecule can be independently modified to fine-tune the properties of the final product. The oxolane (tetrahydrofuran) ring is a common feature in many biologically active compounds and can influence factors like solubility and metabolic stability. researchgate.net The 2-phenethylamine portion provides a well-vetted pharmacophore for interacting with numerous biological targets. mdpi.com

The table below illustrates how modifications to this building block can lead to novel chemical structures with potentially diverse applications.

| Modification Site | Type of Reaction | Potential Outcome |

| Amine Nitrogen | Acylation, Sulfonylation, Alkylation | Creation of amides, sulfonamides, and tertiary amines with altered biological activity and physicochemical properties. researchgate.net |

| Phenyl Ring | Electrophilic Aromatic Substitution (e.g., halogenation, nitration) | Introduction of substituents to modulate electronic properties and binding interactions. |

| Oxolane Ring | Ring-opening or further substitution | Access to different scaffolds and functional group arrangements. |

| Entire Molecule | Use in Multi-component Reactions | Rapid generation of complex, drug-like molecules. nih.gov |

Emerging Research Avenues and Untapped Potential

The full research potential of this compound remains largely untapped. Based on the known pharmacology of its core structures and its utility as a synthetic intermediate, several promising research avenues can be identified.

A primary area for future investigation is the systematic exploration of its pharmacological activity. Given that the 2-phenethylamine skeleton is central to the structure of many ligands for dopamine, serotonin, and adenosine receptors, this compound and its derivatives are prime candidates for screening against central nervous system targets. mdpi.com The addition of the oxolane ring could confer novel selectivity or improved pharmacokinetic properties compared to simpler phenethylamine derivatives.

Another significant opportunity lies in its application in diversity-oriented synthesis. As a versatile building block, it can be used to generate large libraries of novel compounds for high-throughput screening in drug discovery campaigns. enamine.netenamine.net The ability to readily modify both the aromatic and heterocyclic portions of the molecule allows for the creation of a wide range of structural analogs to explore chemical space.

Finally, further development of the compound as a specialized molecular probe represents a promising research direction. Creating fluorescent or radiolabeled versions could provide powerful tools for studying the neurobiology of phenethylamine-binding sites with high precision and in a cellular context. mdpi.comnih.gov

Exploration of Additional Biological Targets

The structural architecture of this compound inherently suggests potential interactions with a variety of biological targets. The 2-phenethylamine scaffold is a well-known pharmacophore present in a vast number of endogenous neurotransmitters and synthetic drugs, targeting a wide array of receptors and enzymes. mdpi.comresearchgate.net The oxolane (tetrahydrofuran) ring, a common motif in natural products and pharmaceuticals, can influence physicochemical properties such as solubility and metabolic stability, and can also participate in key binding interactions. nih.gov

Given the precedent set by related molecules, future research could fruitfully explore the following target classes for this compound:

Monoamine Transporters and Receptors: The phenethylamine core is a classic feature of ligands for dopamine, serotonin (5-HT), and norepinephrine (B1679862) transporters and receptors. mdpi.com Investigating the binding affinity and functional activity of this compound at these targets could uncover potential applications in neuropsychiatric disorders.

Trace Amine-Associated Receptors (TAARs): These receptors are activated by endogenous trace amines, including 2-phenethylamine itself. Given the structural similarity, this compound is a prime candidate for investigation as a TAAR agonist or antagonist, with potential implications for neurological and metabolic conditions.

Enzyme Inhibition: Various enzymes are known to interact with phenethylamine derivatives. For instance, phenylethanolamine N-methyltransferase (PNMT) is a target for inhibitors containing a similar structural backbone. nih.gov Screening this compound against a panel of enzymes could reveal novel inhibitory activities.

Methodological Advancements in Synthesis and Characterization

The efficient and stereoselective synthesis of this compound is crucial for enabling its biological evaluation. While general methods for the synthesis of N-substituted oxolane amines exist, optimizing these for this specific compound and developing novel, more efficient routes are key areas for future research.

A common approach to synthesizing related compounds involves the reaction of a phenylethylamine derivative with an appropriate oxolane precursor. evitachem.com Reductive amination of an oxolan-3-one with 2-phenethylamine would be a direct and plausible route. Advances in catalysis, including the use of transition metals or organocatalysts, could enhance the efficiency and stereocontrol of such reactions. organic-chemistry.org

Future synthetic explorations could focus on:

Stereoselective Synthesis: The chiral center at the 3-position of the oxolane ring and potentially on the phenylethyl side chain means that stereoisomers will likely exhibit different biological activities. Developing synthetic methods that provide access to enantiomerically pure forms of this compound is a critical step.

Novel Synthetic Strategies: Exploring alternative synthetic pathways, such as those involving C-H activation or multicomponent reactions, could lead to more convergent and atom-economical syntheses.

Advanced Characterization: The comprehensive characterization of this compound and its intermediates using advanced analytical techniques, including 2D NMR spectroscopy and mass spectrometry, will be essential to confirm its structure and purity, which are prerequisites for reliable biological testing.

Interdisciplinary Research Opportunities in Chemical Biology

The unique combination of a biologically active scaffold with a modifiable heterocyclic ring makes this compound an attractive tool for chemical biology. This interdisciplinary field leverages chemical tools to study and manipulate biological systems.

Potential applications in chemical biology include:

Development of Chemical Probes: By incorporating reporter tags such as fluorescent dyes or biotin, this compound could be transformed into a chemical probe. Such probes would be invaluable for visualizing and identifying its biological targets within cells and tissues.

Structure-Activity Relationship (SAR) Studies: A systematic exploration of derivatives of this compound, through modification of both the phenyl ring and the oxolane moiety, would generate a library of compounds. Screening this library would provide crucial data for understanding the structural requirements for binding to specific biological targets and for optimizing potency and selectivity.

Target Deconvolution: Should this compound exhibit a desirable phenotypic effect in a cell-based assay, identifying its molecular target(s) will be a key challenge. Chemical biology approaches, such as affinity chromatography or activity-based protein profiling, could be employed to "pull down" and identify the interacting proteins.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.